molecular formula C17H18BrN3O2 B11001239 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11001239
M. Wt: 376.2 g/mol
InChI Key: YVZIQJJJGIVRGN-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that features an indole moiety, a bromine atom, and an oxazole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

YVZIQJJJGIVRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

The compound features an indole moiety with a bromo substitution and an oxazole ring, contributing to its unique chemical properties. Its molecular formula is C16H16BrN3O2C_{16}H_{16}BrN_3O_2, with a molecular weight of approximately 366.25 g/mol. The structural characteristics suggest potential interactions with various biological targets, including receptors involved in cell signaling pathways.

Antitumor Activity

Research indicates that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, leading to altered cellular responses and reduced tumor growth.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby preventing their division and proliferation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. It has been documented to:

  • Reduce Cytokine Production : this compound can lower the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
  • Inhibit Inflammatory Pathways : The compound may interfere with signaling pathways that lead to inflammation, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

MechanismDescription
Kinase InhibitionCompounds with similar structures have shown potential in inhibiting kinases that play roles in cancer cell signaling pathways.
Cytokine ModulationThe compound can modulate cytokine levels, reducing inflammation and potentially aiding in the treatment of inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Another research highlighted its ability to decrease inflammatory markers in animal models of arthritis, suggesting potential applications in treating chronic inflammatory conditions .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound acts on multiple targets within the cell signaling pathways related to both tumor growth and inflammation .

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